molecular formula C21H18BrN3O2 B11003940 6-bromo-3-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]quinazolin-4(3H)-one

6-bromo-3-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]quinazolin-4(3H)-one

Cat. No.: B11003940
M. Wt: 424.3 g/mol
InChI Key: RBLQZYROZCPGSL-UHFFFAOYSA-N
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Description

6-bromo-3-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]quinazolin-4(3H)-one: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:

  • Quinazolinone Core: : The quinazolinone scaffold consists of a quinazoline ring fused with a carbonyl group (oxo) at position 2. This core structure is found in various biologically active molecules.

  • Indole Substituent: : The indole moiety, attached to the quinazolinone, contributes to the compound’s overall properties. Indoles are essential building blocks in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of an appropriate indole derivative with a quinazolinone precursor. For example, the reaction of 1H-indole-3-carbaldehyde with a suitable quinazolinone intermediate can yield our target compound.

Reaction Conditions::

    Starting Materials: 1H-indole-3-carbaldehyde and a quinazolinone precursor.

    Catalyst: Various catalysts (e.g., ZnO nanoparticles) have been employed.

    Solvent: Water (green and sustainable conditions).

    Reaction Type: Multicomponent reactions (MCRs) offer an efficient strategy for assembling complex molecules.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves optimization of reaction conditions, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Reactions Undergone::

    Condensation: The key step involves the condensation of the indole aldehyde with the quinazolinone, forming the desired compound.

    Bromination: The presence of the bromine atom at position 6 influences reactivity.

Common Reagents and Conditions::

    ZnO Nanoparticles: Used as a reusable catalyst in greener synthetic approaches.

    Acetyl Benzimidazole: Reacts with the indole aldehyde to form the quinazolinone ring.

Major Products:: The major product is the titled compound itself, with the unique combination of indole and quinazolinone moieties.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex structures.

    Multicomponent Reactions: Its role in MCRs highlights its versatility.

Biology and Medicine::

    Biological Activity: Investigate its potential as a drug candidate or bioactive molecule.

    Target Identification: Explore molecular targets affected by this compound.

Industry::

    Materials Science: Explore its properties for material design.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific cellular targets, affecting pathways relevant to its biological activity.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound to related indole-quinazolinone hybrids. Its uniqueness lies in the specific combination of functional groups.

Properties

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3 g/mol

IUPAC Name

6-bromo-3-[2-oxo-2-(1,2,6-trimethylindol-3-yl)ethyl]quinazolin-4-one

InChI

InChI=1S/C21H18BrN3O2/c1-12-4-6-15-18(8-12)24(3)13(2)20(15)19(26)10-25-11-23-17-7-5-14(22)9-16(17)21(25)27/h4-9,11H,10H2,1-3H3

InChI Key

RBLQZYROZCPGSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2C)C)C(=O)CN3C=NC4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

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